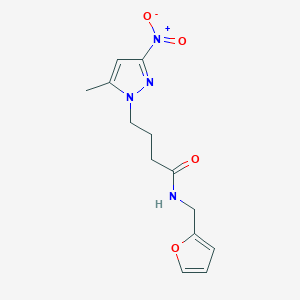![molecular formula C18H16FN3O2 B11457818 1-[2-(4-fluorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11457818.png)
1-[2-(4-fluorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Fluorophenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one is a synthetic organic compound that belongs to the class of imidazoquinazolines This compound is characterized by the presence of a fluorophenoxyethyl group attached to the imidazoquinazoline core
Preparation Methods
The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazoquinazoline Core: The imidazoquinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and glyoxal, under acidic or basic conditions.
Introduction of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group can be introduced via nucleophilic substitution reactions. For instance, 4-fluorophenol can be reacted with an appropriate alkylating agent, such as 2-chloroethylamine, to form the desired fluorophenoxyethyl intermediate.
Final Coupling Reaction: The fluorophenoxyethyl intermediate is then coupled with the imidazoquinazoline core using suitable coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(4-Fluorophenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound’s unique properties make it suitable for various industrial applications, such as in the development of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenoxyethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of specific biological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
1-[2-(4-Fluorophenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one can be compared with other similar compounds, such as:
2-[1-(2-Chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: This compound shares a similar core structure but differs in the presence of a thiadiazole ring instead of an imidazo ring.
1-[2-(4-Chlorophenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one: This compound has a chlorophenoxyethyl group instead of a fluorophenoxyethyl group, which can affect its chemical reactivity and biological activity.
The uniqueness of 1-[2-(4-fluorophenoxy)ethyl]-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one lies in its specific substitution pattern and the presence of the fluorophenoxyethyl group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16FN3O2 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C18H16FN3O2/c19-13-5-7-14(8-6-13)24-12-11-21-9-10-22-17(23)15-3-1-2-4-16(15)20-18(21)22/h1-8H,9-12H2 |
InChI Key |
GOLAESKBXVHMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N1CCOC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-methoxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11457735.png)

![4-(4-chlorophenyl)-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11457751.png)
![2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one](/img/structure/B11457758.png)
![7-(4-ethoxyphenyl)-4-[(4-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11457763.png)
![4-tert-butyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11457767.png)
![methyl [7-(4-fluorophenyl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11457773.png)
![2-cyclohexyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11457775.png)
![2-{[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11457788.png)
![N-cyclohexyl-4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11457789.png)
![2-[(8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11457799.png)
![2-{[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11457805.png)

![1-[(2-Bromoethyl)sulfonyl]butane](/img/structure/B11457810.png)
